- Graebe-Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazoleJournal of the Chemical Society, 1942, 500, 500-4,
Cas no 961-68-2 (2,4-Dinitro-N-phenylaniline)

2,4-Dinitro-N-phenylaniline structure
Nom du produit:2,4-Dinitro-N-phenylaniline
Numéro CAS:961-68-2
Le MF:C12H9N3O4
Mégawatts:259.217562437058
MDL:MFCD00007223
CID:40419
PubChem ID:13748
2,4-Dinitro-N-phenylaniline Propriétés chimiques et physiques
Nom et identifiant
-
- 2,4-Dinitro-N-phenylaniline
- N-(2,4-Dinitrophenyl)-N-phenylamine
- 2,4-Dinitrodiphenylamine
- 2,4-Dinitro-N-phenylbenzenamine (ACI)
- Diphenylamine, 2,4-dinitro- (8CI)
- (2,4-Dinitro-phenyl)-phenyl-amine
- Acetoquinone Yellow 5JZ
- C.I. 10340
- C.I. Disperse Yellow 14
- Disperse yellow 14
- N-(2,4-Dinitrophenyl)aniline
- N-(2,4-Dinitrophenyl)benzenamine
- N-Phenyl-2,4-dinitroaniline
- NSC 6150
- o,p-Dinitrodiphenylamine
- Serisol Yellow 2G
- Supracet Yellow 3G
- D0278
- Diphenylamine,4-dinitro-
- 961-68-2
- F0020-1341
- SCHEMBL293916
- Benzenamine, 2,4-dinitro-N-phenyl-
- EN300-175017
- 2,4-dinitro-N-phenyl-aniline
- BRN 1996954
- 2,4-Dinitrodiphenylamin
- 4-12-00-01692 (Beilstein Handbook Reference)
- Z31199805
- DB-057626
- 2,4-Dinitro-N-phenylaniline #
- CHEMBL4443557
- STK266239
- AS-58183
- NSC6150
- EINECS 213-508-4
- AKOS000286101
- A845554
- Benzenamine,4-dinitro-N-phenyl-
- NSC-6150
- InChI=1/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13
- Diphenylamine, 2,4-dinitro-
- MFCD00007223
- 2,4-Dinitrodiphenylamine, 98%
- DTXSID7061354
- AI3-02914
- D89621
- W-100147
- NS00021408
-
- MDL: MFCD00007223
- Piscine à noyau: 1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H
- La clé Inchi: RHTVQEPJVKUMPI-UHFFFAOYSA-N
- Sourire: [O-][N+](C1C=C([N+](=O)[O-])C(NC2C=CC=CC=2)=CC=1)=O
Propriétés calculées
- Qualité précise: 259.05900
- Masse isotopique unique: 259.05930578g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 4
- Complexité: 333
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Le xlogp3: Rien du tout
- Nombre d'tautomères: Rien du tout
- Surface topologique des pôles: 104Ų
Propriétés expérimentales
- Couleur / forme: Cristaux aiguilletés rouges [1]
- Dense: 1.3450 (rough estimate)
- Point de fusion: 157.0 to 160.0 deg-C
- Point d'ébullition: 402.47°C (rough estimate)
- Point d'éclair: 204.1 ºC
- Indice de réfraction: 1.5700 (estimate)
- Solubilité: acetone: soluble25mg/mL, clear, orange to red
- Stabilité / durée de conservation: Stable. Incompatible with strong bases, strong acids, strong oxidizing agents.
- Le PSA: 103.67000
- Le LogP: 4.36600
- Solubilité: Soluble dans l'éthanol chaud \ benzène chaud \ acétone \ chloroforme [4]
2,4-Dinitro-N-phenylaniline Informations de sécurité
- Provoquer:Avertissement
- Description des dangers: H316-H320
- Déclaration d'avertissement: P264-P305+P351+P338+P337+P313-P332+P313
- Wgk Allemagne:3
- Code de catégorie de danger: R36/37/38
- Instructions de sécurité: S26-S37/39
- RTECS:JJ8825000
-
Identification des marchandises dangereuses:
- Conditions de stockage:Stocker dans un récipient bien fermé. Conserver dans un endroit frais, sec et bien ventilé, à l'abri des substances incompatibles.
- Terminologie du risque:R36/37/38
2,4-Dinitro-N-phenylaniline Données douanières
- Code HS:2921440000
- Données douanières:
Code douanier chinois:
2921440000Résumé:
2921440000. Diphénylamines et leurs dérivés et leurs sels. TVA 17,0%. Taux de remboursement 17,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2921440000. Diphénylamine et ses dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 17,0% … taux NPF: 6,5%. Droit général: 30,0%
2,4-Dinitro-N-phenylaniline PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175017-1.0g |
2,4-dinitro-N-phenylaniline |
961-68-2 | 95.0% | 1.0g |
$101.0 | 2025-02-19 | |
abcr | AB142628-25 g |
2,4-Dinitrodiphenylamine, 96%; . |
961-68-2 | 96% | 25 g |
€65.60 | 2023-07-20 | |
Life Chemicals | F0020-1341-4mg |
2,4-dinitro-N-phenylaniline |
961-68-2 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0020-1341-25mg |
2,4-dinitro-N-phenylaniline |
961-68-2 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0020-1341-30mg |
2,4-dinitro-N-phenylaniline |
961-68-2 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F0020-1341-5mg |
2,4-dinitro-N-phenylaniline |
961-68-2 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154907-25G |
2,4-Dinitro-N-phenylaniline |
961-68-2 | >98.0% | 25g |
¥104.90 | 2023-09-03 | |
TRC | D194475-2.5g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 2.5g |
$ 45.00 | 2022-06-05 | ||
Enamine | EN300-175017-0.25g |
2,4-dinitro-N-phenylaniline |
961-68-2 | 95.0% | 0.25g |
$50.0 | 2025-02-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0278-100G |
2,4-Dinitrodiphenylamine |
961-68-2 | >98.0%(GC) | 100g |
¥520.00 | 2024-04-15 |
2,4-Dinitro-N-phenylaniline Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Solvents: Ethanol
Référence
- Ring cleavage in cyclic azomethines. Cleavage of 6,7-dimethoxyisoquinolineZhurnal Obshchei Khimii, 1937, 7, 162-8,
Synthetic Routes 3
Conditions de réaction
1.1 Solvents: Ethanol , Water
Référence
- Kinetics of nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with substituted anilinesJournal of the Indian Chemical Society, 1989, 66(5), 342-4,
Synthetic Routes 4
Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide ; 24 h, rt
Référence
- Prodrugs for nitroreductase-based cancer therapy-3: Antitumor activity of the novel dinitroaniline prodrugs/Ssap-NtrB enzyme suicide gene system: Synthesis, in vitro and in silico evaluation in prostate cancerEuropean Journal of Medicinal Chemistry, 2020, 187,,
Synthetic Routes 5
Conditions de réaction
1.1 Catalysts: Potassium fluoride , Basic alumina ; 5 min, rt
1.2 10 min, 40 °C
1.2 10 min, 40 °C
Référence
- Synthesis of some novel n-substituted aromatic aminesJournal of Applicable Chemistry (Lumami, 2019, 8(3), 1031-1036,
Synthetic Routes 6
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 15 h, 25 °C
Référence
- 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cellsBioorganic & Medicinal Chemistry, 2015, 23(17), 5282-5292,
Synthetic Routes 7
Conditions de réaction
1.1 Solvents: Ethanol ; cooled; 1.5 h, rt
Référence
- Synthesis of 3-{1-phenyl-5-[N,N-bis(2'-chloroethyl)-amino]-benzimidazol-2-yl}-propanoic acidHecheng Huaxue, 2010, 18, 150-153,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 25 h, rt
Référence
- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Catalysts: Alumina , Potassium fluoride ; 15 min, 150 °C
Référence
- A facile and efficient synthesis of diaryl amines or ethers under microwave irradiation in the presence of KF/Al2O3 without solvent and their anti-fungal biological activities against six phytopathogensInternational Journal of Molecular Sciences, 2013, 14(9), 18850-18860,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Alumina , Potassium fluoride ; 5 min, rt
1.2 10 min, rt
1.2 10 min, rt
Référence
- Synthesis of N-arylamines in dry media and their antibacterial activityJournal of Chemical and Pharmaceutical Research, 2013, 5(3), 122-133,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
Référence
- Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl MoietyJournal of Medicinal Chemistry, 2022, 65(19), 12701-12724,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Ethanol ; 1 h, rt → 78 °C
Référence
- Neutral Cyclometalated Iridium(III) Complexes Bearing Substituted N-Heterocyclic Carbene (NHC) Ligands for High-Performance Yellow OLED ApplicationInorganic Chemistry, 2019, 58(21), 14377-14388,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide , Palladium diacetate , [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: Dimethyl sulfoxide ; 17 h, 100 °C
Référence
- Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross couplingNew Journal of Chemistry, 2017, 41(14), 6523-6529,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Ethanol ; 30 min, reflux; 3 h, reflux
Référence
- Synthesis and antiviral activity of substituted 5-ureido- and 5-thioureidobenzimidazole derivativesPharmazie, 1978, 33(1), 30-8,
Synthetic Routes 15
Conditions de réaction
1.1 20 min, 140 °C
Référence
- NiCl2.6H2O as recyclable heterogeneous catalyst for N-arylation of amines and NH-heterocycles under microwave exposureTetrahedron Letters, 2012, 53(17), 2218-2221,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Ethanol ; rt → reflux; 1 h, reflux; reflux → rt
Référence
- New ferro- and antiferromagnetic complexes of tridentate azomethines with copperZhurnal Neorganicheskoi Khimii, 2008, 53(10), 1677-1683,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water
Référence
- Transformation of aryl esters of N-substituted benzimide acids in alkaline solutionsUkrainskii Khimicheskii Zhurnal (Russian Edition), 1988, 54(11), 1191-5,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Potassium carbonate ; 5 h, rt → 80 °C
Référence
- Synthesis of benzimidazole derivatives from 2-nitroaniline in a one-step reductive cyclization processShanghai Daxue Xuebao, 2007, 13(1), 77-81,
2,4-Dinitro-N-phenylaniline Raw materials
- Benzenecarboximidic acid, N-phenyl-, 2,4-dinitrophenyl ester (9CI)
- 2-(2,4-Dinitrophenyl)-6,7-dimethoxyisoquinolinium
2,4-Dinitro-N-phenylaniline Preparation Products
2,4-Dinitro-N-phenylaniline Littérature connexe
-
L. Lain,H. L?nnberg,T. A. L?nnberg Org. Biomol. Chem. 2015 13 3484
-
G. G. Coker,S. G. P. Plant,P. B. Turner J. Chem. Soc. 1951 110
-
3. Reactions of aromatic nitro-compounds in alkaline media. Part XI. Structural investigations by proton magnetic resonance spectroscopyM. R. Crampton,V. Gold J. Chem. Soc. B 1966 893
-
4. Reactions in strongly basic solutions. Part IV. Kinetics and mechanisms of the alkaline hydrolysis of 1-substituted 2,4-dinitrobenzenes in aqueous dioxanK. Bowden,R. S. Cook,M. J. Price J. Chem. Soc. B 1971 1778
-
5. Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross couplingPinki Gaur,K. Durga Bhaskar Yamajala,Shaibal Banerjee New J. Chem. 2017 41 6523
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